2-[6-(3-Formylphenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile
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Overview
Description
2-[6-(3-Formylphenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile is a complex organic compound characterized by its unique structure, which includes a formyl group, a hexene chain, and a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-(3-Formylphenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Hex-3-ene-1,5-diyn-1-yl Intermediate: This step involves the coupling of appropriate alkyne and alkene precursors under palladium-catalyzed conditions.
Introduction of the Formyl Group: The formyl group can be introduced via a Vilsmeier-Haack reaction, which involves the reaction of the intermediate with a formylating agent such as N,N-dimethylformamide and phosphorus oxychloride.
Formation of the Benzonitrile Moiety:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[6-(3-Formylphenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzonitrile moiety can undergo nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: 2-[6-(3-Carboxyphenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile.
Reduction: 2-[6-(3-Hydroxyphenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile.
Substitution: Various substituted benzonitriles depending on the nucleophile used.
Scientific Research Applications
2-[6-(3-Formylphenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structure.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic materials.
Mechanism of Action
The mechanism of action of 2-[6-(3-Formylphenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile depends on its application:
Biological Activity: The formyl group can interact with biological macromolecules, leading to the inhibition of enzymes or disruption of cellular processes.
Material Science: The conjugated system in the compound can facilitate electron transport, making it useful in electronic applications.
Comparison with Similar Compounds
Similar Compounds
2-[6-(3-Methoxyphenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile: Similar structure but with a methoxy group instead of a formyl group.
2-[(3Z)-6-(2-Formylphenyl)-3-hexene-1,5-diyn-1-yl]benzonitrile: Similar structure but with a different positional isomer.
Uniqueness
2-[6-(3-Formylphenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile is unique due to the presence of the formyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
Properties
CAS No. |
823227-19-6 |
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Molecular Formula |
C20H11NO |
Molecular Weight |
281.3 g/mol |
IUPAC Name |
2-[6-(3-formylphenyl)hex-3-en-1,5-diynyl]benzonitrile |
InChI |
InChI=1S/C20H11NO/c21-15-20-13-6-5-12-19(20)11-4-2-1-3-8-17-9-7-10-18(14-17)16-22/h1-2,5-7,9-10,12-14,16H |
InChI Key |
ZZTYETKFPCKURG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C#CC=CC#CC2=CC=CC(=C2)C=O)C#N |
Origin of Product |
United States |
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